molecular formula C8H5Cl2N B2759042 1,3-Dichloro-2-isocyano-4-methylbenzene CAS No. 1367368-84-0

1,3-Dichloro-2-isocyano-4-methylbenzene

Cat. No.: B2759042
CAS No.: 1367368-84-0
M. Wt: 186.04
InChI Key: HBOINNYGPNDBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloro-2-isocyano-4-methylbenzene is an organic compound with the molecular formula C8H5Cl2N It is a derivative of benzene, characterized by the presence of two chlorine atoms, an isocyano group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-isocyano-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production of this compound typically involves the chlorination of 2-isocyano-4-methylbenzene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-isocyano-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The isocyano group can be oxidized to form corresponding isocyanates or other derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. These reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include isocyanates or other oxidized derivatives.

    Reduction Reactions: Products include amines or other reduced compounds.

Scientific Research Applications

1,3-Dichloro-2-isocyano-4-methylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-isocyano-4-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include the formation of reactive intermediates that can modify proteins, nucleic acids, and other cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and potential applications. Its combination of chlorine atoms and an isocyano group makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,3-dichloro-2-isocyano-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOINNYGPNDBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)[N+]#[C-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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